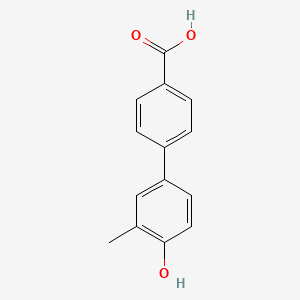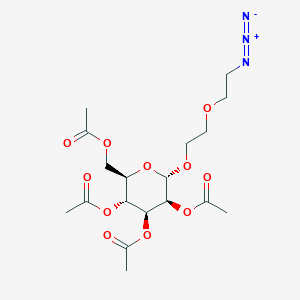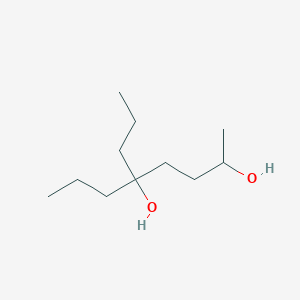
5-Propyl-2,5-octanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-2,5-octanediol (5-POD) is a synthetic, non-toxic, biocompatible, and biodegradable polyol compound. It is a versatile and important chemical building block for the synthesis of various polymers, surfactants, and other compounds for a wide range of applications. 5-POD is also used as a solvent, stabilizer, and lubricant in various industrial and consumer products. In recent years, 5-POD has gained considerable attention due to its potential applications in various fields, such as biomedical research and drug delivery.
科学的研究の応用
5-Propyl-2,5-octanediol has a wide range of applications in various scientific research fields. It has been used as a stabilizer for proteins, as a solubilizing agent for drug delivery, as a surfactant for emulsion formation, and as a lubricant for medical devices. It has also been used as a substrate for enzymatic reactions, as a substrate for cell culture, and as a surfactant for drug delivery. Moreover, 5-Propyl-2,5-octanediol has been used in the synthesis of polymers, surfactants, and other compounds for various biomedical applications.
作用機序
The mechanism of action of 5-Propyl-2,5-octanediol is based on its ability to interact with proteins and other biomolecules. It can interact with proteins by forming hydrogen bonds and hydrophobic interactions, which can lead to a conformational change of the proteins. This conformational change can result in changes in the protein's activity and function. In addition, 5-Propyl-2,5-octanediol can interact with other biomolecules, such as lipids and carbohydrates, and can affect their structure and function.
Biochemical and Physiological Effects
5-Propyl-2,5-octanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to modulate the expression of genes, and to affect cell proliferation and differentiation. In addition, 5-Propyl-2,5-octanediol has been shown to affect the permeability of cell membranes, to modulate the activity of transporters, and to affect the activity of signaling pathways.
実験室実験の利点と制限
The main advantage of using 5-Propyl-2,5-octanediol in lab experiments is its non-toxic and biocompatible nature. It is also highly soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, 5-Propyl-2,5-octanediol is relatively stable and has a low vapor pressure, making it suitable for use in a variety of lab experiments. However, 5-Propyl-2,5-octanediol can be toxic to some organisms, and it can interact with proteins and other biomolecules, which can affect the results of experiments.
将来の方向性
The potential applications of 5-Propyl-2,5-octanediol are vast, and there are many potential future directions for research. One potential direction is the use of 5-Propyl-2,5-octanediol as a drug delivery system. 5-Propyl-2,5-octanediol can be used to solubilize drugs and to target specific tissues and organs. Another potential direction is the use of 5-Propyl-2,5-octanediol as a substrate for enzymatic reactions, as a stabilizer for proteins, and as a surfactant for emulsion formation. Additionally, 5-Propyl-2,5-octanediol can be used to synthesize polymers, surfactants, and other compounds for various biomedical applications. Finally, 5-Propyl-2,5-octanediol can be used as a lubricant for medical devices and as a stabilizer for cell culture.
合成法
5-Propyl-2,5-octanediol can be synthesized by a variety of methods, such as the reaction of propylene oxide with 2,5-octanediol, the reaction of propylene oxide with 2,5-octanediol in the presence of a base, and the reaction of propylene oxide with 2,5-octanediol in the presence of an acid catalyst. The most common method of synthesis is the reaction of propylene oxide with 2,5-octanediol in the presence of a base. This reaction produces 5-Propyl-2,5-octanediol in high yields with a good selectivity.
特性
IUPAC Name |
5-propyloctane-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)9-6-10(3)12/h10,12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXTOWSNSTUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,5-octanediol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


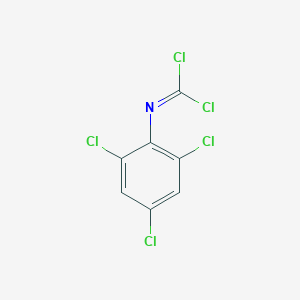

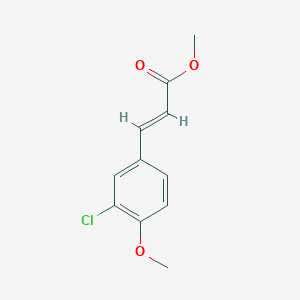
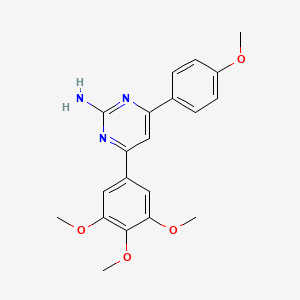
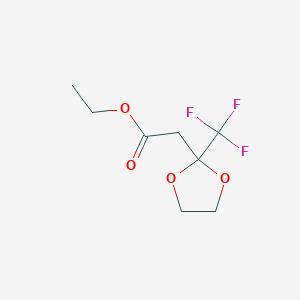
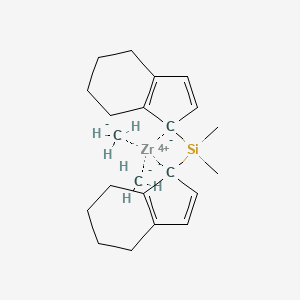
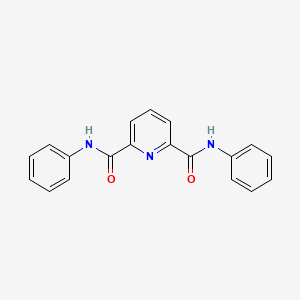

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

